molecular formula C18H20N4O4S B2841613 {3-[(4-acetylpiperazinyl)sulfonyl]phenyl}-N-(2-pyridyl)carboxamide CAS No. 941486-65-3

{3-[(4-acetylpiperazinyl)sulfonyl]phenyl}-N-(2-pyridyl)carboxamide

Cat. No.: B2841613
CAS No.: 941486-65-3
M. Wt: 388.44
InChI Key: AQBGUJYIEANEGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Reactions Analysis

The specific chemical reactions involving “{3-[(4-acetylpiperazinyl)sulfonyl]phenyl}-N-(2-pyridyl)carboxamide” are not detailed in the available literature .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” are not detailed in the available literature .

Scientific Research Applications

Synthesis and Potential Herbicidal Applications

Research by Mcfadden, Huppatz, and Halladay (1993) on the synthesis of 3-Arylsulfonylaminopyrazole-4-carboxamides and -carboxylates from 3-arylsulfonylamino-3-methylthiocyanoacrylate derivatives has potential herbicidal applications. These compounds were explored for their ability to inhibit the enzyme acetohydroxyacetic acid synthase (AHAS), though none exhibited biological activity in the tested conditions. The synthetic pathway also reveals the arylsulfonylamino group's role as a leaving group, indicating its synthetic utility sensitive to solvent and steric factors (McFadden et al., 1993).

Ionophore Application for Samarium(III) Selective Sensors

Ganjali et al. (2003) discovered that N-[2-[4-[[[(cyclohexyl amino)carbonyl]amino]sulfonyl]phenyl]ethyl]-5-methyl pyrazine carboxamide (glipizid) functions as an excellent ionophore for creating a novel samarium-selective membrane sensor. This electrode exhibits a good Nernstian response to Sm3+ ions, demonstrating high selectivity and stability, indicating its potential application in analytical chemistry (Ganjali et al., 2003).

Development of H+,K+-ATPase Inhibitors

A study by Kohl et al. (1992) focused on the synthesis of [(pyridylmethyl)sulfinyl]benzimidazoles, a class of potent antisecretory (H+,K+)-ATPase inhibitors, which are crucial for gastric acid secretion control. This research led to the selection of pantoprazole as a clinical candidate, highlighting the compound's role in developing treatments for acid-related diseases (Kohl et al., 1992).

Investigation of Fluorescence Binding with Bovine Serum Albumin

Research by Meng et al. (2012) synthesized novel p-hydroxycinnamic acid amides to study their interactions with bovine serum albumin (BSA) through fluorescence and UV–vis spectral studies. This research contributes to understanding the binding interactions between small molecules and proteins, relevant for drug design and protein biochemistry (Meng et al., 2012).

Polyamides Synthesis for Material Science Applications

Banihashemi and Eghbali (1976) synthesized polyamides by condensing pyridine-2,6-dicarboxylic acid phenyl ester with various di- and tetra-amino compounds, resulting in polymers with high inherent viscosities and thermal stability. This work contributes to the development of materials with potential applications in high-performance polymers and coatings (Banihashemi & Eghbali, 1976).

Mechanism of Action

The mechanism of action for “{3-[(4-acetylpiperazinyl)sulfonyl]phenyl}-N-(2-pyridyl)carboxamide” is not explicitly mentioned in the literature .

Safety and Hazards

The safety and hazards associated with “{3-[(4-acetylpiperazinyl)sulfonyl]phenyl}-N-(2-pyridyl)carboxamide” are not explicitly mentioned in the literature .

Future Directions

The future directions for research on “{3-[(4-acetylpiperazinyl)sulfonyl]phenyl}-N-(2-pyridyl)carboxamide” are not explicitly mentioned in the literature .

Properties

IUPAC Name

3-(4-acetylpiperazin-1-yl)sulfonyl-N-pyridin-2-ylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O4S/c1-14(23)21-9-11-22(12-10-21)27(25,26)16-6-4-5-15(13-16)18(24)20-17-7-2-3-8-19-17/h2-8,13H,9-12H2,1H3,(H,19,20,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQBGUJYIEANEGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=CC(=C2)C(=O)NC3=CC=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.